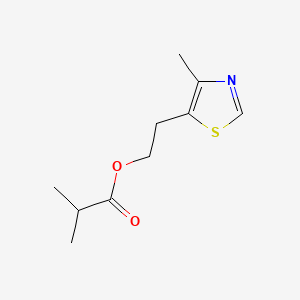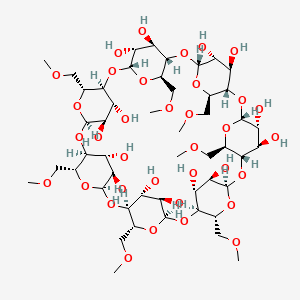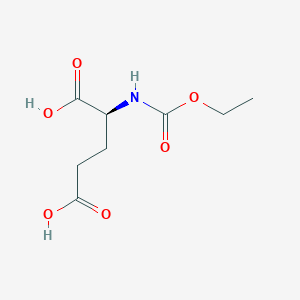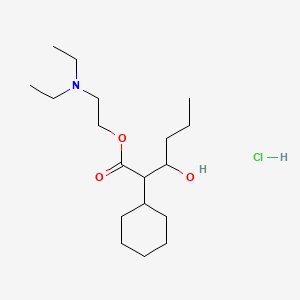
2-(diethylamino)ethyl 2-cyclohexyl-3-hydroxyhexanoate;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(diethylamino)ethyl 2-cyclohexyl-3-hydroxyhexanoate;hydrochloride is a chemical compound with the molecular formula C18H36ClNO3 and a molecular weight of 349.936 g/mol . This compound is known for its unique structure, which includes a diethylamino group, a cyclohexyl ring, and a hydroxyhexanoate moiety. It is commonly used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(diethylamino)ethyl 2-cyclohexyl-3-hydroxyhexanoate;hydrochloride typically involves the reaction of 2-cyclohexyl-3-hydroxyhexanoic acid with diethylaminoethanol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The final step involves the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of impurities and the production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
2-(diethylamino)ethyl 2-cyclohexyl-3-hydroxyhexanoate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The diethylamino group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted amines and esters.
Scientific Research Applications
2-(diethylamino)ethyl 2-cyclohexyl-3-hydroxyhexanoate;hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Mechanism of Action
The mechanism of action of 2-(diethylamino)ethyl 2-cyclohexyl-3-hydroxyhexanoate;hydrochloride involves its interaction with specific molecular targets and pathways. The diethylamino group can interact with receptors or enzymes, leading to modulation of their activity. The hydroxyhexanoate moiety can undergo metabolic transformations, resulting in the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(diethylamino)ethyl 2-cyclohexyl-2-phenylpropanoate;hydrochloride
- 2-(diethylamino)ethyl 2-cyclohexyl-3-ethyl-3-hydroxypentanoate;hydrochloride
- 2-(diethylamino)ethyl 2-cyclohexyl-2-phenylpropanoate;hydrochloride
Uniqueness
2-(diethylamino)ethyl 2-cyclohexyl-3-hydroxyhexanoate;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
95220-03-4 |
|---|---|
Molecular Formula |
C18H36ClNO3 |
Molecular Weight |
349.9 g/mol |
IUPAC Name |
2-(diethylamino)ethyl 2-cyclohexyl-3-hydroxyhexanoate;hydrochloride |
InChI |
InChI=1S/C18H35NO3.ClH/c1-4-10-16(20)17(15-11-8-7-9-12-15)18(21)22-14-13-19(5-2)6-3;/h15-17,20H,4-14H2,1-3H3;1H |
InChI Key |
JKTDEVSPQGCCDE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(C1CCCCC1)C(=O)OCCN(CC)CC)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



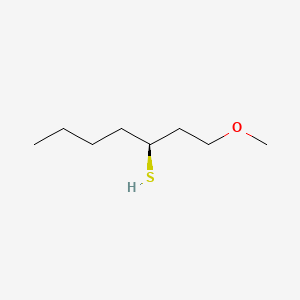
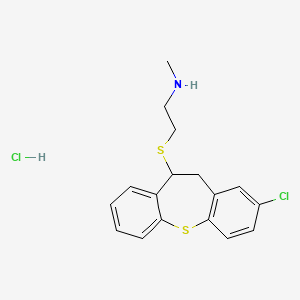
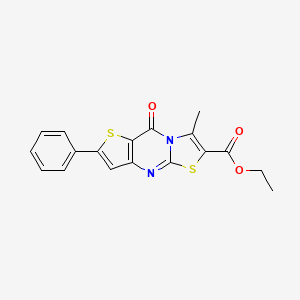
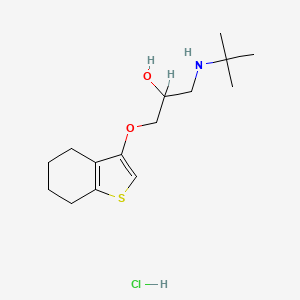
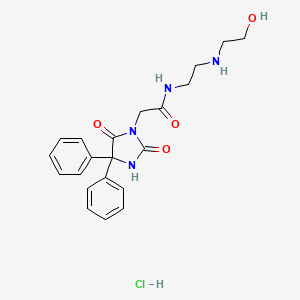
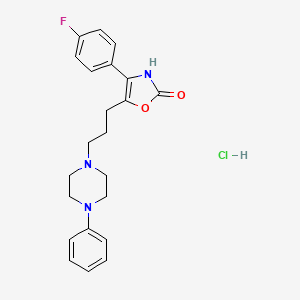
![(Z)-but-2-enedioic acid;[1-[2-oxo-2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]ethyl]-4-phenylpiperidin-4-yl] propanoate](/img/structure/B12755832.png)
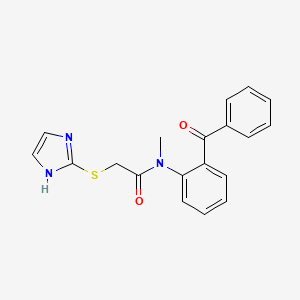
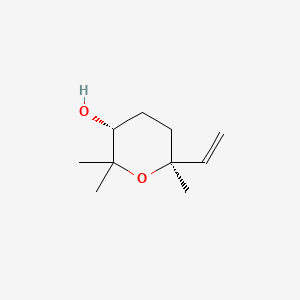
![7-methyl-3,11-diphenyl-2,4,5,9,10,12-hexazatetracyclo[11.4.0.02,6.08,12]heptadeca-1(17),3,5,8,10,13,15-heptaene](/img/structure/B12755862.png)
